N-Methoxysuccinyl-Ala-Ala-Pro-Val

Descripción general

Descripción

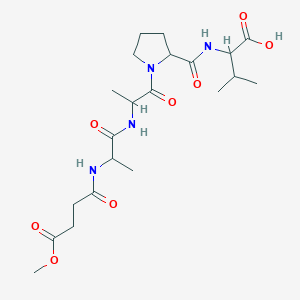

N-Methoxysuccinyl-Ala-Ala-Pro-Val, also known by its abbreviation MeOSuc-AAPV, is a tetrapeptide of significant interest in bioorganic and medicinal chemistry. It has been studied for its inhibitory properties against various proteases, notably proteinase K.

Synthesis Analysis

MeOSuc-AAPV and its analogs have been synthesized for studying their inhibitory functions against proteases. In one study, the efficacy of MeOSuc-AAPV in inhibiting proteinase K was compared with its analogs, revealing significant insights into its protease inhibitory capabilities (Kore et al., 2009).

Molecular Structure Analysis

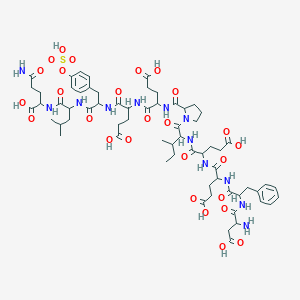

The molecular structure of MeOSuc-AAPV plays a crucial role in its function as a protease inhibitor. The arrangement of its amino acids and the methoxysuccinyl group contribute to its inhibitory activity. Detailed structural studies, such as X-ray crystallography, have been conducted to understand how MeOSuc-AAPV interacts with proteinase K at the molecular level (Wolf et al., 1994).

Chemical Reactions and Properties

MeOSuc-AAPV's chemical properties, particularly its reactivity with proteases, are central to its function as an inhibitor. The peptide part of the inhibitor adopts an extended conformation, which is crucial for its interaction with the proteases. This interaction is facilitated through various hydrogen bonds and van der Waals/stacking interactions (Wolf et al., 1994).

Aplicaciones Científicas De Investigación

Crystallizing Human Neutrophil Elastase : It has been used for crystallizing human neutrophil elastase and solving its tertiary structure, providing insights into the molecular details of this enzyme (Williams et al., 1987).

Inhibitor of Various Elastases : It acts as a potent inhibitor for porcine pancreatic elastase, human neutrophil elastase, and rat and human neutrophil cathepsin G, making it significant in studies related to inflammation and other diseases (Peet et al., 1990).

Studying Hypoxia-Inducible Transcription Factors : It is used in researching the role of amino acid substitutions in the hydroxylation of hypoxia-inducible transcription factors, important for understanding cellular responses to oxygen levels (Li et al., 2004).

Molecular Probe in Protein N-Glycosylation : The compound is used as a molecular probe to understand the structural requirements of N-glycosylation of proteins, crucial for protein folding and stability (Bause, 1983).

Inhibitor of Proteinase K : It acts as a chemical inhibitor of proteinase K, making it valuable in studies of protein degradation and related processes (Wolf et al., 1994).

Improved Enzyme Inhibition Through Peptide Conjugation : When conjugated, it enhances enzyme inhibition significantly, demonstrating its utility in biochemistry and pharmacology (Lin et al., 1995).

Investigating Glycosylation Motifs : It has been identified as one of the glycosylation motifs that direct arabinogalactan polysaccharide addition to arabinogalactan-rich glycoproteins, essential in plant physiology (Tan et al., 2003).

Safety And Hazards

When handling “N-Methoxysuccinyl-Ala-Ala-Pro-Val”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYKVGBBBLUSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401255 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

CAS RN |

107441-48-5 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)